STn Epitope
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Overview
Description
Benzoquinone, also known as cyclohexa-2,5-diene-1,4-dione, is an organic compound with the formula C₆H₄O₂. It is a type of quinone, characterized by a six-membered ring with two ketone substitutions. Benzoquinone exists in two isomeric forms: 1,4-benzoquinone (para-benzoquinone) and 1,2-benzoquinone (ortho-benzoquinone). The 1,4-isomer is more commonly encountered and is known for its bright yellow crystalline appearance and pungent odor .
Mechanism of Action
Target of Action
The primary target of the Sialyl-Thomsen-nouveau (STn) epitope is the tumor-associated carbohydrate antigen . The STn epitope is carried by the integrin β1 subunit, a major glycoprotein . This antigen is overexpressed in various carcinomas .
Mode of Action
The this compound interacts with its targets through a specific sialyltransferase termed ST6GalNAc I . This enzyme acts exclusively on O-glycans and competes with O-glycans elongating glycosyltransferases, preventing cancer cells from exhibiting longer O-glycans . The overexpression of this enzyme leads to the expression of cell surface STn epitopes .
Pharmacokinetics
Research has shown that the this compound can be targeted by an antibody-drug conjugate (adc) named sgn-stnv . This ADC targets monomethyl auristatin E (MMAE) to STn expressing tumor cells .
Result of Action
The overexpression of STn epitopes leads to dramatic morphological changes and altered behavior in cells . These cells lose their epithelial appearance, become larger, more elongated, and present disorganized actin stress fibers . Additionally, their proliferation is impaired and their ability to migrate on fibronectin and hyaluronic acid is severely reduced .
Action Environment
The action environment of the this compound is primarily within the tumor microenvironment. The this compound is overexpressed in various carcinomas, indicating that its action, efficacy, and stability are influenced by the tumor microenvironment . .
Biochemical Analysis
Biochemical Properties
The STn epitope interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of multiple hydrogen bonds with the proximal peptide and GalNAc linked to the threonine residue . These interactions play a crucial role in the biochemical reactions involving the this compound.
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The presence of the this compound on proteins can lead to changes in the behavior of cancer cells, promoting proliferation and metastasis .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The X-ray crystal structure of the anti-MUC1 monoclonal antibody SN-101 complexed with the antigenic glycopeptide provides evidence that SN-101 recognises specifically the essential epitope by forming multiple hydrogen bonds both with the proximal peptide and GalNAc linked to the threonine residue .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The this compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Benzoquinone can be synthesized through the oxidation of hydroquinone. This reaction typically involves the use of oxidizing agents such as ferric chloride, hydrogen peroxide, or potassium dichromate. The reaction is carried out in an acidic medium to facilitate the oxidation process .
Industrial Production Methods: Industrially, 1,4-benzoquinone is produced by the oxidation of hydroquinone using air in the presence of a catalyst like vanadium pentoxide. The hydroquinone is dissolved in water and heated to a temperature of 70-80°C. Air is then bubbled through the solution, causing the formation of 1,4-benzoquinone as a precipitate .
Types of Reactions:
Reduction: It can be oxidized back to benzoquinone using oxidizing agents like silver nitrate or ferric chloride.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, hydrogen peroxide, potassium dichromate.
Reducing Agents: Sodium borohydride, zinc in acidic conditions.
Substitution Reagents: Acetic anhydride, sulfuric acid.
Major Products:
Hydroquinone: Formed by the reduction of benzoquinone.
Triacetylhydroxyquinol: Formed by the substitution reaction with acetic anhydride and sulfuric acid.
Scientific Research Applications
Benzoquinone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzoquinone is part of a larger family of quinones, which includes:
Naphthoquinone: Characterized by a naphthalene ring with two ketone substitutions.
Anthraquinone: Contains an anthracene ring with two ketone substitutions.
Hydroquinone: The reduced form of benzoquinone, used in photographic development and as a skin-lightening agent.
Uniqueness: Benzoquinone is unique due to its high reactivity and versatility in undergoing various chemical reactions. Its ability to participate in redox cycling makes it particularly valuable in both synthetic chemistry and biological applications .
Properties
CAS No. |
114661-01-7 |
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Molecular Formula |
C22H37N3O16 |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6S)-5-acetamido-6-[(2S)-2-amino-2-carboxyethoxy]-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37)/t9-,10-,11+,12+,13+,14+,15+,16-,17+,18+,20-,22+/m0/s1 |
InChI Key |
RMINQIRDFIBNLE-NNRWGFCXSA-N |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H](C(=O)O)N)NC(=O)C)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O |
Synonyms |
Serinyl 2-Acetamido-2-deoxy-6-O-(α-2-N-Acetylnuraminyl)-α-D-galactopyranosyl; _x000B_6-O-α-Sialyl-2-acetamido-2-deoxy-α-D-galactopyranosyl-1-O-L-serine; O-[2-(acetylamino)-6-O-(N-acetyl-α-neuraminosyl)-2-deoxy-α-D-galactopyranosyl]-L-serine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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